Journal Name:Chemical Communications
Journal ISSN:1359-7345
IF:4.3
Journal Website:https://pubs.rsc.org/en/journals/journalissues/cc
Year of Origin:1996
Publisher:Royal Society of Chemistry
Number of Articles Per Year:2458
Publishing Cycle:Weekly
OA or Not:Not
Contents pages
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/CC99600FP095
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Front cover
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/CC99600FX029
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Back cover
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/CC99600BX035
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ChemComm proves itself to be a truly international journal of exceptional standard
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/B315302A
Professor Roeland Nolte, the new Chairman of the ChemComm Editorial Board, reflects on the recent developments and the continuing high standards making ChemComm the journal of choice for reporting novel work to a wide audience.
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Editorial: ChemComm beats the opposition
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/B211989G
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Ian P. Rothwell 1955–2004
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/B408753B
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ReSourCe—a new web service for authors and referees
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/B414424B
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4-Electron redox enabled by a perylene diimide containing side-chain amines for efficient organic cathode development†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04923J
A perylene diimide containing side-chain amines (PDIN) was studied as an organic cathode for application in lithium batteries, showing a high capacity of 174 mA h g−1. The chemical structures, experimental results, and calculation analyses verify that PDIN performed a 4-electron redox reaction jointly involving its CO and side-chain amine groups. This study promotes the development of organic cathodes with multi-electron redox reactions.
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Enhanced anion recognition by ammonium [2]catenane functionalisation of a halogen bonding acyclic receptor†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03269H
Ammonium-dibenzo[24]crown-8 [2]catenane functionalisation of a 3,5-bis-iodotriazole-pyridine motif produces a potent halogen bonding (XB) receptor capable of binding anions in aqueous-acetone solvent mixtures of up to 20% water. Exploiting the kinetically inert nature of the mechanically bonded cationic ammonium [2]catenane substituents, the XB receptor is demonstrated to exhibit superior anion recognition behaviour in comparison to labile sodium cation complexed bis-benzo[15]crown-5 XB and HB triazole-pyridine heteroditopic receptor analogues.
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Cu doping in FeP enabling efficient electrochemical nitrate reduction to ammonia in neutral media†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04775J
Electrochemical nitrate reduction to ammonia (NH3) not only provides a promising strategy for green NH3 synthesis, but also removes harmful nitrates from water. Herein, a Cu-doped FeP electrocatalyst was prepared for nitrate reduction, which achieved a high NH3 faradaic efficiency of 92.5% and a high NH3 yield of 0.787 mmol h−1 cm−2 in a neutral electrolyte, greatly surpassing its FeP counterpart.
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In situ synthesis of rosette-like Co-doped FeNiOOH/NF for seawater oxidation†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04527G
The development of high activity and strong resistance to seawater corrosion oxygen evolution reaction (OER) electrocatalysts for seawater electrolysis has broad application prospects. Herein, we prepare Co-doped FeNiOOH rosette-like nanoflowers on nickel foam (NF) with different Co dosages by one-step solvothermal method. The Co0.2-FeNiOOH/NF exhibits a low overpotential (η10) of 185 mV and Tafel slope of 30 mV dec−1 in 1 M KOH. Moreover, it shows a low η10 of 244 mV in alkaline seawater electrolyte. The remarkable OER performance of Co0.2-FeNiOOH/NF is ascribed to the fact that the introduction of Co regulates the morphology and electron structure of the material, which provides abundant active sites for the reaction and promotes charge transfer. In situ Raman results demonstrate that NiOOH and γ-FeOOH are the key active species for the OER. This study provides a feasible basis for seawater electrolysis over transition metal (oxy)hydroxides.
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UV-driven self-repair of cyclobutane pyrimidine dimers in RNA†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04013E
Nucleic acids can be damaged by ultraviolet (UV) irradiation, forming structural photolesions such as cyclobutane-pyrimidine-dimers (CPD). In modern organisms, sophisticated enzymes repair CPD lesions in DNA, but to our knowledge, no RNA-specific enzymes exist for CPD repair. Here, we show for the first time that RNA can protect itself from photolesions by an intrinsic UV-induced self-repair mechanism. This mechanism, prior to this study, has exclusively been observed in DNA and is based on charge transfer from CPD-adjacent bases. In a comparative study, we determined the quantum yields of the self-repair of the CPD-containing RNA sequence, GAU = U to GAUU (0.23%), and DNA sequence, d(GAT = T) to d(GATT) (0.44%), upon 285 nm irradiation via UV/Vis spectroscopy and HPLC analysis. After several hours of irradiation, a maximum conversion yield of ∼16% for GAU = U and ∼33% for d(GAT = T) was reached. We examined the dynamics of the intermediate charge transfer (CT) state responsible for the self-repair with ultrafast UV pump – IR probe spectroscopy. In the dinucleotides GA and d(GA), we found comparable quantum yields of the CT state of ∼50% and lifetimes on the order of several hundred picoseconds. Charge transfer in RNA strands might lead to reactions currently not considered in RNA photochemistry and may help understanding RNA damage formation and repair in modern organisms and viruses. On the UV-rich surface of the early Earth, these self-stabilizing mechanisms likely affected the selection of the earliest nucleotide sequences from which the first organisms may have developed.
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Quantification of zwitterion betaine in betaine bis(trifluoromethylsulfonyl)imide and its influence on liquid–liquid equilibrium with water†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03565D
Ionic liquids (ILs) have been proposed as extractants for separation of metals, including rare earth elements. In particular, protonated betaine bis(trifluoromethylsulfonyl)imide ([HBet][TFSI]) exhibits liquid–liquid phase behavior with water that can be tuned by complexation with various metals. Here we show that previously undetected neutral zwitterionic betaine formed during the IL synthesis can affect the phase behaviour.
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A gas-permeable, durable, and sensitive wearable strain sensor through thermal-radiation-promoted in situ welding†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04310J
A convenient strategy for fabricating a wearable sensor with favorable durability and sensitivity is reported. This approach exploits the reconstructed hydrogen bonds within the thermoplastic polyurethane (TPU) during the heating evaporation of metal to form robust welding of the fibers in the substrate. The sensor can steadily monitor pulse waves and facilitate real-time human-machine interaction.
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Room temperature solid-state deformation induced high-density lithium grain boundaries to enhance the cycling stability of lithium metal batteries†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04217K
Due to its high theoretical capacity and low anode potential advantages, lithium is becoming the ideal high-capacity anode of next generation batteries. Nevertheless, the satisfactory long-term cyclability of lithium metal batteries is still not achieved. Inspired by the intrinsic soft nature of the lithium metal, we have developed a simple room temperature solid-state deformation route to overcome the lithium dendrite issue, and the cycle life of the deformation treated lithium anode is 5 times that of the untreated lithium anode. It is demonstrated that microscale lithium grains are divided into nanoscale lithium grains by directional friction forces of solid-state deformation. The lithium grain boundaries are lithiophilic active sites towards Li ions, which regulate homogeneous deposition of Li ions to form a thin and stable SEI film, eventually overcoming the lithium dendrite issue and enhancing the cyclability of lithium batteries. Overcoming the challenges in conventional tedious chemical routes to grow high-density grain boundary active sites for catalysis, the room temperature solid-state deformation route will pave a new road to grow high-density grain boundaries for fuel cells and metal-based batteries.
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Total biosynthesis of fungal tetraketide pyrones†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04758J
Fungal tetraketide pyrones possess important and potent bioactivities, but their detailed biosynthetic pathways are unknown and synthetic routes to their production are lengthy. Here we investigated the fungal pathways to the multiforisins and compounds related to islandic acid. Heterologous expression experiments yield high titres of these compounds and pathway intermediates. The results both elucidate the pathway and offer a platform for the total biosynthesis of this class of metabolites.
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Back cover
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90372A
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Strengthening Pt/WOx interfacial interactions to increase the CO tolerance of Pt for hydrogen oxidation reaction†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03990K
Here, the modulation of the Pt electronic structure by the formation of an amorphous WOx overlayer on Pt nanoparticles is proposed. The resulting Pt/WOx@NC electrode shows exceptional CO oxidation potential (0.24 V vs. RHE) in aqueous test, and the corresponding membrane electrode assembly (MEA) steadily generates power in fuel cells fed with H2 gas containing 1000 ppm CO.
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Correction: Strengthening Pt/WOx interfacial interactions to increase the CO tolerance of Pt for hydrogen oxidation reaction
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90365F
Correction for ‘Strengthening Pt/WOx interfacial interactions to increase the CO tolerance of Pt for hydrogen oxidation reaction’ by Daojun Long et al., Chem. Commun., 2023, https://doi.org/10.1039/d3cc03990k.
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Transient absorption spectroscopy reveals that slow bimolecular recombination in SrTiO3 underpins its efficient photocatalytic performance†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04616H
The charge carrier dynamics of SrTiO3 are measured by ultrafast transient absorption spectroscopy, revealing bimolecular recombination kinetics that are at least two magnitudes slower than alternative metal oxides. This slow recombination is associated with its high dielectric constant, and suggested to be central to SrTiO3's high performance in photocatalytic systems.
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69017
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.7 297 Science Citation Index Expanded Not
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